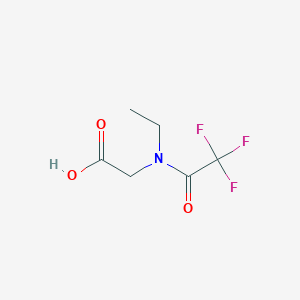
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine is a synthetic organic compound characterized by the presence of an ethyl group, a trifluoroacetyl group, and a glycine backbone. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine typically involves the reaction of glycine with trifluoroacetic anhydride and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Glycine with Trifluoroacetic Anhydride: Glycine is reacted with trifluoroacetic anhydride to form n-(2,2,2-trifluoroacetyl)glycine.
Reaction with Ethylamine: The intermediate product is then reacted with ethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
n-(2,2,2-Trifluoroacetyl)glycine: Lacks the ethyl group present in n-Ethyl-n-(2,2,2-trifluoroacetyl)glycine.
n-Ethylglycine: Does not contain the trifluoroacetyl group.
n-(2,2,2-Trifluoroacetyl)alanine: Contains an alanine backbone instead of glycine.
Uniqueness
This compound is unique due to the presence of both the ethyl and trifluoroacetyl groups, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H8F3NO3 |
|---|---|
分子量 |
199.13 g/mol |
IUPAC名 |
2-[ethyl-(2,2,2-trifluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C6H8F3NO3/c1-2-10(3-4(11)12)5(13)6(7,8)9/h2-3H2,1H3,(H,11,12) |
InChIキー |
YLOKFYWNXMFLMN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(=O)O)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


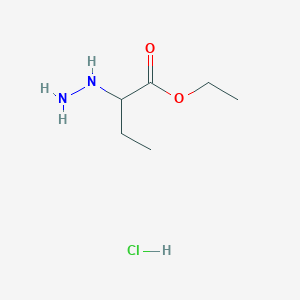
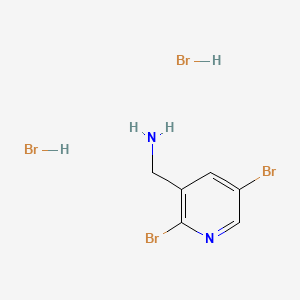
![2-[3-(Benzyloxy)azetidin-1-yl]acetic acid](/img/structure/B13497741.png)
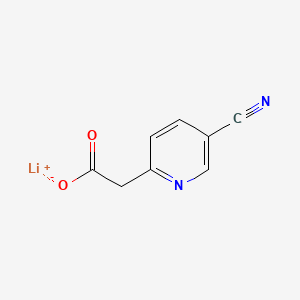
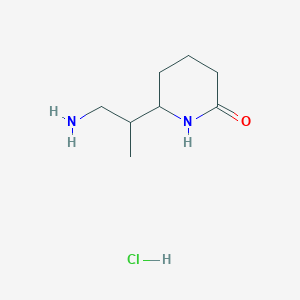
![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
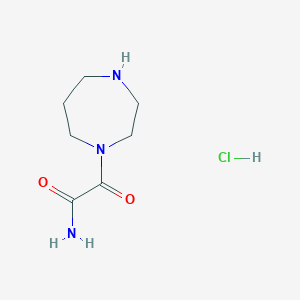
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)
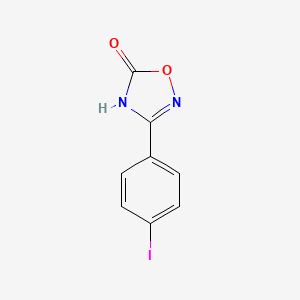
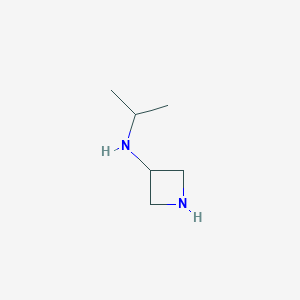
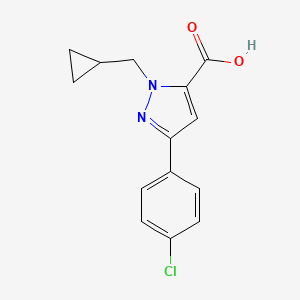
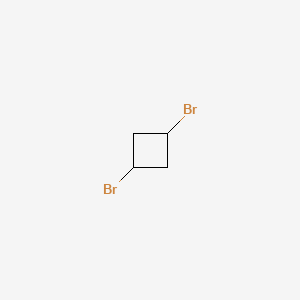
![6-Methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13497799.png)
![[(3R)-piperidin-3-yl]methanesulfonyl fluoride hydrochloride](/img/structure/B13497808.png)
